

# An In-depth Technical Guide to the Experimental Data of Amphetinile

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *p*-(1-Imidazolylmethyl)aniline

Cat. No.: B8456319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data available for Amphetinile, a novel anti-mitotic agent. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's mechanism of action, preclinical and clinical findings, and analytical methodologies. This document moves beyond a simple recitation of facts to provide a synthesized narrative that underscores the scientific rationale behind the experimental choices and offers insights into the compound's potential therapeutic applications.

## Introduction to Amphetinile: A Novel Spindle Poison

Amphetinile, chemically identified as 2-amino-3-cyano-5-(phenylthio)indole, is a synthetic small molecule that has demonstrated significant anti-tumor and anti-mitotic properties.<sup>[1][2]</sup> With a molecular formula of C<sub>15</sub>H<sub>11</sub>N<sub>3</sub>S and a molecular weight of 265.333, this indole derivative has been the subject of preclinical and early clinical investigations as a potential cancer therapeutic.<sup>[2]</sup> Its primary mechanism of action is the disruption of microtubule dynamics, placing it in the class of drugs known as spindle poisons.<sup>[3][4][5][6]</sup>

## Mechanism of Action: Targeting the Microtubule Assembly

Amphethinile exerts its cytotoxic effects by interfering with the normal function of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

## Inhibition of Tubulin Polymerization

Experimental evidence demonstrates that amphethinile directly inhibits the assembly of tubulin into microtubules in vitro.[5][6] This inhibition disrupts the dynamic instability of microtubules, which is critical for the proper segregation of chromosomes during mitosis.

## Interaction with the Colchicine Binding Site

Further mechanistic studies have revealed that amphethinile interacts with tubulin at a site that overlaps with the binding site of colchicine, a well-known microtubule-depolymerizing agent.[5][6] This is supported by findings that amphethinile can displace colchicine from tubulin.[5][6] This interaction is associated with a stimulation of GTPase activity in vitro, and the affinity constant ( $K_a$ ) for the binding of amphethinile to tubulin has been determined to be  $1.3 \times 10^6$  M<sup>-1</sup>. [6]

The following diagram illustrates the proposed mechanism of action of Amphethinile at the cellular level:



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of Amphetinile.

## Preclinical and Clinical Evaluation

Amphethinile has undergone a series of preclinical studies in various cancer models, as well as a phase I clinical trial.

## In Vitro Efficacy

In vitro studies have shown that amphethinile induces a G2/M phase block in murine leukemia cells.[1][7][8] A notable finding is its equal toxicity towards both parental and daunorubicin-resistant P388 cells.[1][7][8] These resistant cells exhibit high cross-resistance to established anti-mitotic agents like vincristine and vinblastine.[1][7][8]

## Overcoming Multidrug Resistance

Drug accumulation studies have indicated that while resistance in the P388 cell line is associated with decreased intracellular accumulation of daunorubicin, vincristine, and vinblastine, this effect is significantly less pronounced for amphethinile.[1][7] This suggests that amphethinile may be a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[1][7]

The experimental workflow for assessing drug accumulation is outlined below:



[Click to download full resolution via product page](#)

Caption: Workflow for Drug Accumulation Studies.

## Pharmacokinetic Profile

Pharmacokinetic studies in male mice have provided initial data on the absorption, distribution, metabolism, and excretion (ADME) of amphethinile.[1][7] Following a bolus intravenous injection, the drug exhibited a biphasic decline in serum concentration.[1]

Table 1: Pharmacokinetic Parameters of Amphetamine in Mice

| Parameter                           | Value        |
|-------------------------------------|--------------|
| Area Under the Curve (AUC) at LD10  | ~313 µg/L·h  |
| Alpha Half-life ( $t_{1/2\alpha}$ ) | ~8 minutes   |
| Beta Half-life ( $t_{1/2\beta}$ )   | ~100 minutes |

Data sourced from McGown et al. (1988).[\[1\]](#)[\[7\]](#)

## Phase I Clinical Trial

A phase I clinical study of amphetamine was conducted to evaluate its safety, tolerability, and pharmacokinetics in cancer patients.[\[3\]](#)[\[4\]](#) The starting dose was 40 mg/m<sup>2</sup>, with dose escalation up to 1200 mg/m<sup>2</sup>.[\[3\]](#) Significant toxicities, including nausea, vomiting, lethargy, and severe tumor pain, were observed at doses of 800 and 1200 mg/m<sup>2</sup>.[\[3\]](#) Unfortunately, dose-limiting toxicities prevented the achievement of a consistently cytotoxic drug exposure, and the trial was discontinued.[\[3\]](#)[\[4\]](#)

## Analytical Methodologies

The quantification of amphetamine in biological matrices is crucial for pharmacokinetic and drug metabolism studies.

### Spectrophotometry

For in vitro drug accumulation studies, a spectrophotometric method has been employed.[\[1\]](#) After incubation with the drug, cells are lysed, and the drug is extracted with chloroform. The concentration of amphetamine is then determined by measuring the absorbance at 304 nm.[\[1\]](#)

Protocol for Spectrophotometric Quantification of Intracellular Amphetamine:

- Cell Incubation: Incubate P388 cells (10<sup>6</sup> cells/mL) with 10 µM amphetamine for 2 hours at 37°C.

- Cell Lysis: Centrifuge the cell suspension, wash the pellet with phosphate-buffered saline (PBS), and lyse the cells in distilled water via sonication.
- Drug Extraction: Extract the drug from the cell lysate into chloroform.
- Quantification: Measure the absorbance of the chloroform extract at 304 nm using a spectrophotometer.
- Standard Curve: Generate a standard curve using known concentrations of amphetamine to determine the intracellular drug concentration.

## Conclusion and Future Directions

Amphetamine is a novel anti-mitotic agent with a distinct mechanism of action involving the inhibition of tubulin polymerization at the colchicine binding site. Preclinical studies demonstrated its potential to overcome multidrug resistance, a significant challenge in cancer chemotherapy. However, a phase I clinical trial revealed dose-limiting toxicities that have so far hindered its further clinical development via the intravenous route.

Future research could explore alternative formulations or delivery systems to improve the therapeutic index of amphetamine. Additionally, further investigation into its potential efficacy in specific cancer types, particularly those with known resistance to other tubulin-targeting agents, may be warranted. The development of more sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would also be beneficial for more detailed pharmacokinetic and metabolism studies.

## References

- McGown, A. T., Ewen, C., Smith, D. B., & Fox, B. W. (1988). Pre-clinical studies of a novel anti-mitotic agent, amphetamine. *British Journal of Cancer*, 57(2), 157–159. [[Link](#)]
- McGown, A. T., Ewen, C., Smith, D. B., & Fox, B. W. (1988). Pre-clinical studies of a novel anti-mitotic agent, amphetamine. *Semantic Scholar*. [[Link](#)]
- Pre-clinical studies of a novel anti-mitotic agent, amphetamine. *PubMed*. [[Link](#)]

- Smith, D. B., Ewen, C., Mackintosh, J., Fox, B. W., Thatcher, N., Scarffe, J. H., ... & Crowther, D. (1989). A phase I and pharmacokinetic study of amphetamine. *British Journal of Cancer*, 60(5), 795–798. [[Link](#)]
- Smith, D. B., Ewen, C., Mackintosh, J., Fox, B. W., Thatcher, N., Scarffe, J. H., ... & Crowther, D. (1989). A phase I and pharmacokinetic study of amphetamine. PMC. [[Link](#)]
- Bagnall, K., Fox, B. W., & McGown, A. T. (1989). Interaction of the novel agent amphetamine with tubulin. *British Journal of Cancer*, 59(6), 865–868. [[Link](#)]
- Bagnall, K., Fox, B. W., & McGown, A. T. (1989). Interaction of the novel agent amphetamine with tubulin. PubMed. [[Link](#)]
- AMPHETHINILE. Inxight Drugs. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- [2. AMPHETHINILE](https://drugs.ncats.io) [[drugs.ncats.io](https://drugs.ncats.io)]
- [3. A phase I and pharmacokinetic study of amphetamine - PubMed](https://pubmed.ncbi.nlm.nih.gov) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [4. A phase I and pharmacokinetic study of amphetamine - PMC](https://pmc.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- [5. Interaction of the novel agent amphetamine with tubulin - PMC](https://pmc.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- [6. Interaction of the novel agent amphetamine with tubulin - PubMed](https://pubmed.ncbi.nlm.nih.gov) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [7. Pre-clinical studies of a novel anti-mitotic agent, amphetamine - PMC](https://pmc.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- [8. Pre-clinical studies of a novel anti-mitotic agent, amphetamine - PubMed](https://pubmed.ncbi.nlm.nih.gov) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Experimental Data of Amphetamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8456319#cas-number-120107-85-9-experimental-data>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)